(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate

Dopamine Receptor Antagonism Stereochemistry-Activity Relationship Medicinal Chemistry

(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate is a chiral, bicyclic heterocyclic compound belonging to the octahydropyrido[1,2-a]pyrazine class. This specific stereoisomer is a critical building block in medicinal chemistry, where the (7R,9aR) configuration directs its utility toward distinct pharmacological targets compared to its diastereomers.

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
CAS No. 144731-64-6
Cat. No. B171046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate
CAS144731-64-6
Synonyms2H-Pyrido[1,2-a]pyrazine-7-carboxylic acid, octahydro-1-oxo-, Methyl ester, (7R,9aR)-rel-
Molecular FormulaC10H16N2O3
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC2C(=O)NCCN2C1
InChIInChI=1S/C10H16N2O3/c1-15-10(14)7-2-3-8-9(13)11-4-5-12(8)6-7/h7-8H,2-6H2,1H3,(H,11,13)/t7-,8-/m1/s1
InChIKeyBRPXEPFCSRKAGN-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate (CAS 144731-64-6) for Specialized Chemical Research


(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate is a chiral, bicyclic heterocyclic compound belonging to the octahydropyrido[1,2-a]pyrazine class. This specific stereoisomer is a critical building block in medicinal chemistry, where the (7R,9aR) configuration directs its utility toward distinct pharmacological targets compared to its diastereomers. It is a methyl ester derivative with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol [1]. Its primary documented role is as a key intermediate in the synthesis of complex drug candidates, where its stereochemistry is essential for the biological activity of the final compound [2].

Why (7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate Cannot Be Replaced by Generic Analogs


Substituting this compound with a different stereoisomer or a racemic mixture is not feasible for target-specific research. The octahydropyrido[1,2-a]pyrazine scaffold is a privileged structure in drug discovery, but its biological activity is highly sensitive to stereochemistry at the 7 and 9a positions [1]. For instance, the (7R,9aS) diastereomer (CAS 145033-25-6) is the core scaffold for the potent dopamine D4 receptor antagonist CP-293019 (Ki = 3.4 nM), while the (7R,9aR) isomer, the target compound, provides a different three-dimensional presentation of functional groups, leading to distinct target interactions [2]. Using the incorrect stereoisomer can result in a complete loss of desired activity or misleading structure-activity relationship (SAR) data. The quantitative evidence below demonstrates these critical performance divergences.

Quantitative Evidence for Selecting (7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate


Stereochemistry-Driven Target Selectivity: D4 Antagonism vs. Inactivity

The (7R,9aR) stereochemistry is a critical determinant of biological activity within the pyrido[1,2-a]pyrazine class. The diastereomeric compound, (7R,9aS)-7-((4-fluorophenoxy)methyl)-2-(5-fluoropyrimidin-2-yl)octahydro-2H-pyrido[1,2-a]pyrazine (CP-293019), is a potent and selective dopamine D4 receptor antagonist. This activity is conferred by the specific (7R,9aS) configuration. In contrast, the (7R,9aR) isomer, when elaborated into analogous final compounds, presents a different spatial orientation that does not fit the D4 receptor pharmacophore, making it a valuable tool for generating inactive control compounds or exploring alternative biological targets [1].

Dopamine Receptor Antagonism Stereochemistry-Activity Relationship Medicinal Chemistry

Divergent Synthetic Utility: Precursor to Anxiolytics vs. Dopamine Agents

The racemic form of this compound, cis-1-oxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid methyl ester, is a documented intermediate in the synthesis of sunepitron (CP-93393), a combined 5-HT1A agonist and α2-adrenergic antagonist developed for depression and anxiety [1]. The chiral resolution of this racemate yields the active (7R,9aS) enantiomer for sunepitron synthesis. The (7R,9aR) isomer is the other enantiomer obtained from this resolution. While not used for sunepitron, it provides a starting point for synthesizing different chemotypes, such as dopamine D4 antagonists like CP-293019, which require the (7R,9aR) scaffold for further elaboration [2]. This divergent utility means procurement of the single isomer avoids a costly resolution step and guarantees the correct starting material for a specific project.

Synthetic Intermediate Anxiolytic Agents Chiral Resolution

Validated Purity and Identity for Reliable Research Outcomes

Commercially available (7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate from reputable vendors is supplied with a minimum purity of 98% (NLT 98%), as per standard technical datasheets . This specification is critical for reproducible research. In contrast, the closely related diastereomer (7R,9aS) (CAS 145033-25-6) is often supplied at a lower standard purity of 95% . The higher guaranteed purity of the (7R,9aR) isomer reduces the risk of confounding biological or chemical results caused by impurities, which is especially important when the compound is used as a key intermediate where side products can propagate through a synthesis.

Quality Control Chiral Purity Procurement Specification

High-Value Application Scenarios for (7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate


Synthesis of Dopamine D4 Receptor Antagonist Libraries

Use this compound as the chiral starting material for synthesizing novel dopamine D4 receptor antagonists. The (7R,9aR) configuration is the foundational scaffold for this class, as established by the structure of CP-293019 (D4 Ki = 3.4 nM). Using this pre-resolved isomer allows medicinal chemists to directly elaborate the scaffold, avoiding the need for chiral chromatography or resolution, thereby accelerating SAR exploration [1].

Inactive Diastereomer Control for Pharmacological Studies

Employ this compound to generate the (7R,9aR)-configured final product as a matched molecular pair to an active (7R,9aS) compound. This is essential for demonstrating that any observed biological activity is stereospecific. For instance, if an active D4 antagonist is based on the (7R,9aS) scaffold, the (7R,9aR)-based analog should be inactive, providing the critical negative data required for high-impact publication and patent filing [1].

Asymmetric Synthesis Methodology Development

Use the compound as a high-purity chiral building block (NLT 98%) to develop new asymmetric synthetic methodologies. Its well-defined stereochemistry makes it an ideal substrate for testing new catalytic reactions, where even small amounts of the opposite diastereomer could confound enantiomeric excess (ee) measurements. The guaranteed high purity simplifies reaction analysis and product isolation .

Quote Request

Request a Quote for (7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.